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Compound of Interest

Compound Name: 3-Bromo-6-isopropylpyridazine

Cat. No.: B3080540

Step 1: Initial Research and Information Structuring

| have performed a comprehensive set of Google searches to gather information on the
functionalization of the pyridazine ring. The search results cover a wide range of topics,
including:

o Importance in Medicinal Chemistry: Pyridazine is a "privileged structure" in drug discovery
due to its unique physicochemical properties.[1][2] It is present in several approved drugs.[1]

o General Reactivity: The pyridazine ring is electron-deficient, which influences its reactivity in
various reactions.[3][4]

o Key Functionalization Strategies:

o C-H Functionalization: This is a modern, atom-economical approach to directly introduce
functional groups onto the pyridazine core.[4][5] Palladium and Ruthenium-based catalysts
are commonly used.[5]

o Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura,
Sonogashira, Heck, and Stille are powerful tools for C-C and C-heteroatom bond
formation on the pyridazine ring.[6][7][8]

o Cycloaddition Reactions: [3+n] and [4+2] cycloadditions are used to construct fused
pyridazine systems and introduce functional groups.[9][10][11]
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o Nucleophilic Substitution: This is a classical method for functionalizing pyridazine rings,
especially when leaving groups like halogens are present.[12][13][14]

o Electrophilic Substitution: Generally difficult due to the electron-deficient nature of the ring,
but possible under certain conditions.[15]

Based on this initial information, | will structure the application note as follows:

e Introduction:
o Significance of the pyridazine scaffold in medicinal chemistry and materials science.
o Overview of the electronic properties of the pyridazine ring and their influence on reactivity.
o Brief summary of the key functionalization strategies to be discussed.

» Core Functionalization Methodologies (in-depth sections for each):

o Direct C-H Functionalization:

Mechanistic principles (e.g., transition metal catalysis).

Protocol for a representative Palladium-catalyzed C-H arylation.

Protocol for a representative Ruthenium-catalyzed C-H alkenylation.

Table summarizing various catalytic systems and their performance.
o Palladium-Catalyzed Cross-Coupling Reactions:
» [ntroduction to common cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).
» Protocol for a Suzuki-Miyaura coupling on a halopyridazine.
» Table comparing different cross-coupling reactions, their scope, and typical conditions.
o Cycloaddition Reactions for Annulation and Functionalization:

» Explanation of [3+2] and [4+2] cycloaddition strategies.
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= Protocol for an inverse-electron-demand Diels-Alder reaction.

» Diagram illustrating the cycloaddition process.

o Classical Approaches: Nucleophilic and Electrophilic Substitution:

= Brief overview of the principles of nucleophilic aromatic substitution (SNAr) on
pyridazines.

» Discussion on the challenges and strategies for electrophilic substitution.

e Conclusion:
o Summary of the key functionalization protocols.
o Future outlook and emerging trends in pyridazine chemistry.
» References:
o A comprehensive list of all cited sources with full details and links.

This structure allows for a logical progression from the fundamental importance of the
pyridazine ring to detailed, practical protocols for its modification, fulfilling the core
requirements of the prompt. | have sufficient information to proceed with writing the content for
each section, including creating diagrams and tables. | will now proceed with generating the full
response.

<Step>

Application Notes and Protocols for the
Functionalization of the Pyridazine Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold - A Privileged
Heterocycle in Modern Chemistry
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The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen
atoms, is a cornerstone in medicinal chemistry and materials science.[2] Its unique
physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for
dual hydrogen-bonding, make it an invaluable scaffold in drug design.[1] These characteristics
contribute to its role in molecular recognition, improving aqueous solubility, and reducing
interactions with off-target proteins like the hERG potassium channel.[1] The significance of this
heterocycle is underscored by its presence in FDA-approved drugs like the gonadotropin-
releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor
deucravacitinib.[1]

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative
nitrogen atoms, dictates its reactivity.[3] This 1t-deficiency makes the ring susceptible to
nucleophilic attack and facilitates certain metal-catalyzed reactions, while making classical
electrophilic substitution challenging.[16] Understanding and harnessing these electronic
properties is key to the strategic functionalization of the pyridazine core.

This guide provides an in-depth exploration of key methodologies for the functionalization of
the pyridazine ring, offering detailed protocols and the rationale behind experimental choices.
We will delve into modern, atom-economical strategies like direct C-H functionalization and
powerful palladium-catalyzed cross-coupling reactions, as well as versatile cycloaddition
approaches and classical substitution methods.

Core Functionalization Methodologies
Direct C-H Functionalization: An Atom-Economical
Approach

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and
sustainable strategy in organic synthesis, avoiding the need for pre-functionalized starting
materials.[4][5] For the pyridazine scaffold, transition-metal catalysis is the predominant
approach to achieve selective C-H activation.[5][17]

Causality Behind Experimental Choices in C-H Functionalization

o Catalyst Selection: Palladium and ruthenium complexes are frequently employed.[5]
Palladium catalysts, often in the form of Pd(OAc)z, are effective for arylations, while
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ruthenium catalysts like [Ru(p-cymene)Clz]z are well-suited for alkenylations. The choice of
metal and its ligand sphere is crucial for both reactivity and regioselectivity.

o Oxidant/Base: In many palladium-catalyzed C-H functionalizations, an oxidant such as silver
carbonate (Ag2CO3) is required to regenerate the active catalytic species. Bases are often
used to facilitate the deprotonation step in the catalytic cycle.

» Directing Groups: While not always necessary, the presence of a directing group on the
pyridazine substrate can enhance the regioselectivity of the C-H activation process by
coordinating to the metal center and positioning it in proximity to a specific C-H bond.

Catalytic Cycle for C-H Fun
e

- |_Base-assisted _( C-H Activation \ ( \ (Oxidative Elimination >\
Coordination Comple; }7 = [e] —
(@l ple) L{Cor\cened Metalation-Deprotonation) ( ) ‘ (with coupling partner) ]

Click to download full resolution via product page

Caption: Generalized workflow for transition metal-catalyzed C-H functionalization.

Protocol 1: Palladium-Catalyzed C-H Arylation of a Pyridazine
Derivative[5]

This protocol describes a general procedure for the C-H arylation of a substituted pyridazine.

Materials:

Substituted Pyridazine (e.g., 3,6-diphenyl-[1][5][9]triazolo[4,3-b]pyridazine)

Aryl Halide (e.g., lodobenzene)

Palladium(ll) Acetate (Pd(OAC)2)

Silver(l) Carbonate (Ag2CO3)
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e Toluene (anhydrous)

e Schlenk tube or sealed reaction vessel

e Argon or Nitrogen gas supply

Procedure:

To a Schlenk tube, add the pyridazine derivative (1.0 equiv), Pd(OAc)2 (10 mol%), and
Ag2COs (2.0 equiv).

o Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
e Add the aryl halide (1.5 equiv) followed by anhydrous toluene via syringe.

e Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

» After cooling to room temperature, dilute the mixture with ethyl acetate.

« Filter the mixture through a pad of Celite to remove insoluble salts.

o Concentrate the filtrate under reduced pressure.

 Purify the crude residue by column chromatography on silica gel to obtain the desired
arylated pyridazine.

Protocol 2: Ruthenium-Catalyzed C-H Alkenylation of a
Pyridazino[4,5-b]quinolin-1(2H)-one[5]

This protocol outlines the alkenylation of a fused pyridazine system.
Materials:

¢ N-phenylpyridazino[4,5-b]quinolin-1(2H)-one

o Alkyne (e.g., Phenylacetylene)

e [Ru(p-cymene)Clz]2
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Copper(ll) Acetate (Cu(OAc)2)

Silver Hexafluoroantimonate (AgSbFe)

1,4-Dioxane (anhydrous)

Sealed tube

Procedure:

In a sealed tube, combine N-phenylpyridazino[4,5-b]quinolin-1(2H)-one (1.0 equiv), [Ru(p-
cymene)Clz]z (5 mol%), Cu(OAc)z2 (1.0 equiv), and AgSbFes (20 mol%).

o Evacuate and backfill the tube with argon.

e Add anhydrous 1,4-dioxane and the alkyne (2.0 equiv) via syringe.

e Stir the reaction mixture at 100 °C for 12 hours.

e Upon completion, cool the reaction to room temperature.

e Dilute the mixture with dichloromethane (CH2Clz) and filter to remove solids.
e Remove the solvent in vacuo.

» Purify the crude product by flash chromatography on silica gel.
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Catalyst Reaction Substrate ) )
Temp (°C) Time (h) Yield (%) Ref.

System Type Example
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Pd(OAc)2/ C-H ]
) [9triazolo[ 120 24 81 [5]
Ag2COs Arylation
4,3-
b]pyridazin
e
[Ru( "
u -
P C-H phenylpyrid
cymene)Cl ) ) )
b Alkenylatio  azino[4,5- 100 12 High [5]
= b]quinolin-
Cu(OAC)2
1(2H)-one

Palladium-Catalyzed Cross-Coupling Reactions: A
Versatile Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-
heteroatom bonds, offering a reliable route to highly functionalized pyridazines.[7] These
reactions typically involve the coupling of a halopyridazine (or a pyridazine triflate) with an
organometallic reagent.[8]

Key Cross-Coupling Reactions for Pyridazine Functionalization:

e Suzuki-Miyaura Coupling: Couples a halopyridazine with a boronic acid or ester. It is known
for its mild reaction conditions and tolerance of a wide range of functional groups.[8]

« Stille Coupling: Utilizes an organotin reagent. While powerful, the toxicity of tin reagents is a
drawback.[7]

e Sonogashira Coupling: A method for forming C-C triple bonds by coupling a halopyridazine
with a terminal alkyne, typically using a copper co-catalyst.[7]

e Heck Coupling: Forms a C-C bond between a halopyridazine and an alkene.[7]
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e Buchwald-Hartwig Amination: A C-N bond-forming reaction that couples a halopyridazine
with an amine.[7]

Suzuki-Miyaura Cross-Coupling Workflow

[Halopyndaz\ne +Pd(0) Cala\yst/ |—| Oxidative Addmon)—V Pyridazinyl-Pd(Il)-Halide Ccmp\ex/\—»‘\(w‘m Boronic Acid + Base)) }—»[ y yl-Pd(1l)-Aryl Complex/\—»\\Reducuve j"[ + Pd(O)/\
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromopyridazine[8]

This protocol details the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazines.
Materials:

e 3-Bromo-6-(thiophen-2-yl)pyridazine

 Arylboronic acid (e.g., 4-formylphenylboronic acid)
 Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a)

e Sodium Carbonate (Na2COs), 2M aqueous solution

e 1,2-Dimethoxyethane (DME)

» Ethanol

» Nitrogen gas supply

Procedure:

o Dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv) and the arylboronic acid (1.2 equiv)
in a mixture of DME and ethanol (4:1 v/v).
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e Add the 2M aqueous Na=COs solution (2.0 equiv).

e Degas the mixture by bubbling nitrogen through it for 15 minutes.

o Add Pd(PPhs)a (5 mol%) to the reaction mixture.

o Heat the reaction at 80 °C under a nitrogen atmosphere until the starting material is
consumed (monitor by TLC).

e Cool the reaction to room temperature and add water.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel.

Reaction Nucleophile Electrophile Key Features

Mild conditions, high
Suzuki-Miyaura Organoboron Halo/Triflate functional group

tolerance

Broad scope, toxic

Stille Organotin Halo/Triflate
reagents
Forms C(sp)-C(sp?)
Sonogashira Terminal Alkyne Halo/Triflate bonds, requires Cu
co-catalyst
Heck Alkene Halo/Triflate Forms C=C bonds
Buchwald-Hartwig Amine Halo/Triflate Forms C-N bonds

Cycloaddition Reactions: Building Fused Ring Systems

Cycloaddition reactions are a powerful strategy for constructing fused ring systems and
introducing multiple functional groups in a single step.[9] In pyridazine chemistry, intramolecular
Diels-Alder reactions with inverse electron demand are particularly valuable.[10]
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[4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder)

In this type of reaction, the electron-deficient pyridazine acts as the diene, and an electron-rich
dienophile (often an alkyne or alkene tethered to the pyridazine ring) reacts with it.[10] This
approach is highly effective for synthesizing fused aromatic systems.[10][11]

Protocol 4: Intramolecular [4+2] Cycloaddition of a 3-Alkynyloxy-4-
pyridazinecarbonitrile[10]

This protocol describes the thermal cyclization to form a fused benzonitrile.
Materials:

e 3-(Alkynyloxy)-4-pyridazinecarbonitrile derivative

» High-boiling solvent (e.g., diphenyl ether)

o Reaction vessel suitable for high temperatures

Procedure:

Dissolve the 3-(alkynyloxy)-4-pyridazinecarbonitrile derivative in a minimal amount of a high-
boiling solvent like diphenyl ether.

e Heat the solution to reflux (typically >200 °C) for several hours. The reaction progress can be
monitored by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

e The product may precipitate upon cooling. If not, the solvent can be removed under high
vacuum.

o Purify the crude product by column chromatography on silica gel, followed by
recrystallization.

Classical Approaches: Nucleophilic and Electrophilic
Substitution
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Nucleophilic Aromatic Substitution (SNAr)

Given the 1t-deficient nature of the pyridazine ring, it is susceptible to nucleophilic aromatic
substitution, especially when a good leaving group (like a halogen) is present at positions
activated by the ring nitrogens (typically C3, C6, and to a lesser extent, C4 and C5).[12][18]

Mechanism Insight: The reaction proceeds through a Meisenheimer complex, a resonance-
stabilized anionic intermediate. The stability of this intermediate is enhanced when the negative
charge can be delocalized onto the electronegative nitrogen atoms.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is generally difficult because the ring is
deactivated and the nitrogen atoms can be protonated or coordinate to the electrophile under
acidic conditions.[15] However, the reaction can be achieved with strongly activating
substituents on the ring or by using N-oxide derivatives, which can direct electrophiles to
specific positions.

Conclusion

The functionalization of the pyridazine ring is a rich and evolving field, driven by the scaffold's
importance in drug discovery and materials science. Modern methods, particularly transition-
metal-catalyzed C-H activation and cross-coupling reactions, have provided powerful and
efficient tools for creating diverse pyridazine derivatives with high precision.[5][7] Concurrently,
cycloaddition reactions offer elegant pathways to complex fused systems.[9] While classical
nucleophilic substitution remains a robust and valuable technique, the challenges associated
with electrophilic substitution continue to inspire new synthetic solutions. The protocols and
insights provided in this guide aim to equip researchers with the knowledge to strategically
modify the pyridazine core, enabling the development of novel molecules with tailored
functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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